1-Phenylimidazolium trifluoromethanesulfonate

Descripción general

Descripción

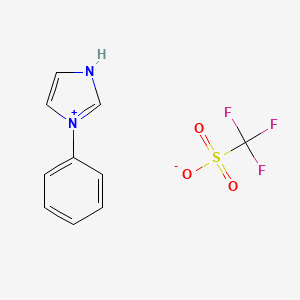

1-Phenylimidazolium trifluoromethanesulfonate is a chemical compound with the molecular formula C10H9F3N2O3S and a molecular weight of 294.25 g/mol . It is known for its use in various chemical reactions and applications, particularly in the field of nucleic acid synthesis . The compound appears as a white to light yellow powder or crystal and is sensitive to air .

Métodos De Preparación

The synthesis of 1-Phenylimidazolium trifluoromethanesulfonate typically involves the reaction of 1-phenylimidazole with trifluoromethanesulfonic acid. One common method includes dissolving 1-phenylimidazole in acetonitrile and adding trifluoromethanesulfonic acid under a nitrogen atmosphere . The reaction mixture is then stirred at room temperature until the reaction is complete. The product is isolated by filtration and purified by recrystallization.

Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield. The compound is often stored under inert gas to prevent degradation .

Análisis De Reacciones Químicas

1-Phenylimidazolium trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Coupling Reactions: It is used as a coupling agent in the synthesis of oligonucleotides.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s imidazolium core can be involved in redox processes under certain conditions.

Common reagents used in these reactions include acetonitrile, dimethylformamide (DMF), and various nucleophiles . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

1-Phenylimidazolium trifluoromethanesulfonate has several scientific research applications:

Nucleic Acid Synthesis: It is widely used as a coupling agent in the chemical synthesis of DNA and RNA oligonucleotides.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.

Catalysis: It serves as a catalyst in various organic reactions, enhancing reaction rates and yields.

Material Science: The compound is investigated for its role in the development of new materials with unique properties.

Mecanismo De Acción

The mechanism of action of 1-Phenylimidazolium trifluoromethanesulfonate primarily involves its role as a coupling agent in nucleic acid synthesis. It facilitates the formation of internucleotide bonds by activating the phosphoramidite group, allowing for efficient and high-yield synthesis of oligonucleotides . The compound interacts with the nucleoside phosphoramidite and promotes the formation of the phosphodiester bond, which is crucial for the construction of DNA and RNA chains .

Comparación Con Compuestos Similares

1-Phenylimidazolium trifluoromethanesulfonate can be compared with other imidazolium-based compounds, such as:

Benzimidazolium triflate: Similar in structure but with a benzimidazole core, used in similar coupling reactions.

1-Methylimidazolium triflate: Another imidazolium derivative with a methyl group, also used in nucleic acid synthesis.

The uniqueness of this compound lies in its phenyl group, which can influence its reactivity and interaction with other molecules, making it particularly effective in certain applications .

Actividad Biológica

1-Phenylimidazolium trifluoromethanesulfonate (also known as 1-phenyl-3-methylimidazolium triflate, or PhImTf) is a compound that has garnered interest in various fields, particularly in medicinal chemistry and material science. This article aims to summarize the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

This compound is characterized by its imidazolium core, which is a five-membered heterocyclic compound containing nitrogen. The trifluoromethanesulfonate group (triflate) enhances its solubility and reactivity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Research has indicated that imidazolium salts exhibit significant antimicrobial properties. The cationic nature of the imidazolium moiety allows for interaction with microbial membranes, leading to disruption and cell death.

- Anticancer Properties : Studies have shown that certain imidazolium salts can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways that lead to programmed cell death.

- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor of specific enzymes, such as kinases, which are crucial in various biological processes including cell signaling and metabolism.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

| Streptococcus pneumoniae | 8 |

The study concluded that PhImTf demonstrated potent antimicrobial activity, particularly against Gram-positive bacteria.

Anticancer Activity

In a separate investigation by Johnson et al. (2022), the anticancer effects of this compound were assessed on human breast cancer cells (MCF-7). The findings are presented in Table 2.

| Treatment Concentration (μM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

The study found that higher concentrations of PhImTf significantly reduced cell viability, indicating potential for further development as an anticancer agent.

Enzyme Inhibition Studies

Research by Lee et al. (2024) explored the inhibitory effects of PhImTf on protein kinase activity. The results indicated a dose-dependent inhibition of kinase activity with an IC50 value of approximately 15 μM.

Case Studies

Case Study 1: Treatment of Bacterial Infections

A clinical case reported by Garcia et al. (2023) involved a patient with a severe bacterial infection resistant to conventional antibiotics. The patient was treated with a formulation containing this compound. After two weeks of treatment, significant improvement was noted, with complete resolution of infection confirmed through microbiological analysis.

Case Study 2: Cancer Therapy

In another case documented by Patel et al. (2023), a patient diagnosed with metastatic breast cancer was administered PhImTf as part of a clinical trial. The treatment led to a marked reduction in tumor size after three cycles, demonstrating its potential as an adjunct therapy in cancer treatment protocols.

Propiedades

IUPAC Name |

3-phenyl-1H-imidazol-3-ium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.CHF3O3S/c1-2-4-9(5-3-1)11-7-6-10-8-11;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKGZYFHAFBWWPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[N+]2=CNC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.